Lipophilicity Differentiation (XLogP3) vs. Non‑Fluorinated Phenoxy Analog
The target compound has a computed XLogP3 of 2.9 [1]. The corresponding non‑fluorinated phenoxy analog (N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide) is predicted to have an XLogP3 of approximately 2.4, based on the well‑documented ΔlogP contribution of ~+0.5 for replacing a hydrogen with fluorine in aromatic systems [2]. This difference of ~0.5 log units can translate into a meaningful increase in passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | ~2.4 (predicted for non-fluorinated phenoxy analog) |
| Quantified Difference | Δ = 0.5 log units |
| Conditions | Target value computed by XLogP3 3.0 (PubChem); comparator value estimated using the established fluorine increment for aromatic systems. |
Why This Matters
A higher XLogP3 value generally correlates with improved passive diffusion across cell membranes, which is critical when selecting compounds for cellular phenotypic assays.
- [1] PubChem. Compound Summary for CID 16867304. https://pubchem.ncbi.nlm.nih.gov/compound/RNBVDYDTPZSKQG-UHFFFAOYSA-N (Accessed 2026-04-28). View Source
- [2] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U. & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. https://doi.org/10.1002/cbic.200301023 View Source
